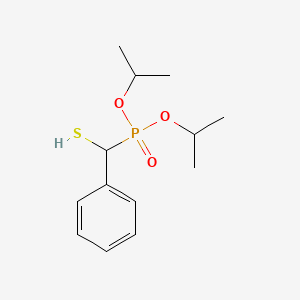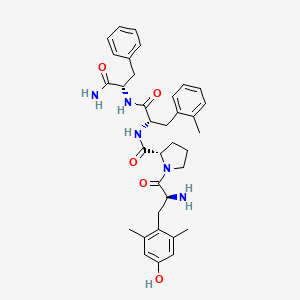
Dmt-Pro-Tmp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmt-Pro-Tmp-Phe-NH2: is a synthetic peptide analog that incorporates 2’,6’-dimethyltyrosine (Dmt), proline (Pro), tryptophan (Tmp), and phenylalanine (Phe) with an amide group at the C-terminus. This compound is designed to interact with opioid receptors, particularly the μ-opioid receptor, and has been studied for its potential analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dmt-Pro-Tmp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a resin. The subsequent amino acids (Tmp, Pro, and Dmt) are sequentially added using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each coupling step is followed by deprotection and washing steps to ensure the purity of the growing peptide chain .
Industrial Production Methods: This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dmt-Pro-Tmp-Phe-NH2 can undergo oxidation reactions, particularly at the Dmt and Tmp residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, especially at the amide or aromatic groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of Dmt and Tmp.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives at the amide or aromatic groups
Scientific Research Applications
Chemistry: Dmt-Pro-Tmp-Phe-NH2 is used in studies exploring the structure-activity relationships of opioid peptides. It helps in understanding how modifications at specific residues affect receptor binding and activity .
Biology: The compound is used to investigate the biological pathways and mechanisms of opioid receptors. It aids in studying receptor-ligand interactions and the resulting cellular responses .
Medicine: It is also studied for its role in modulating pain pathways .
Industry: While its industrial applications are still under research, the compound’s potential in developing new therapeutic agents makes it a valuable target for pharmaceutical companies .
Mechanism of Action
Dmt-Pro-Tmp-Phe-NH2 exerts its effects primarily through interaction with the μ-opioid receptor. Upon binding, it induces a conformational change in the receptor, triggering downstream signaling pathways. These pathways include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. The overall effect is a reduction in neuronal excitability and transmission of pain signals .
Comparison with Similar Compounds
- Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2)
- Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)
- [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2)
Comparison: Dmt-Pro-Tmp-Phe-NH2 is unique due to the incorporation of 2’,6’-dimethyltyrosine and tryptophan, which enhance its affinity and selectivity for the μ-opioid receptor. Compared to endomorphin-1 and endomorphin-2, it exhibits higher stability and potency. [Dmt1]DALDA, another similar compound, also shows high affinity for the μ-opioid receptor but differs in its overall structure and specific receptor interactions .
Properties
Molecular Formula |
C37H47N5O5 |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H47N5O5/c1-21-14-22(2)29(23(3)15-21)20-32(35(45)40-31(34(39)44)18-26-10-7-6-8-11-26)41-36(46)33-12-9-13-42(33)37(47)30(38)19-28-24(4)16-27(43)17-25(28)5/h6-8,10-11,14-17,30-33,43H,9,12-13,18-20,38H2,1-5H3,(H2,39,44)(H,40,45)(H,41,46)/t30-,31-,32-,33-/m0/s1 |
InChI Key |
NHSNBLRALWOIIA-YRCZKMHPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
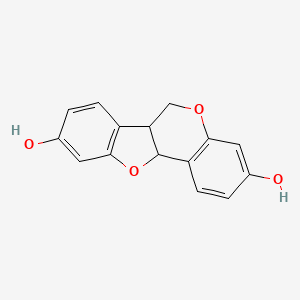
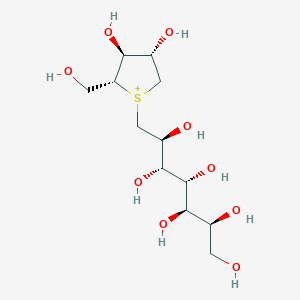
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
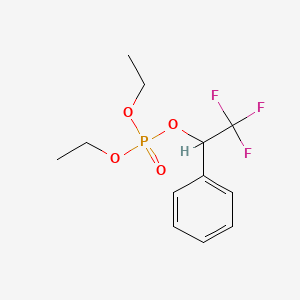
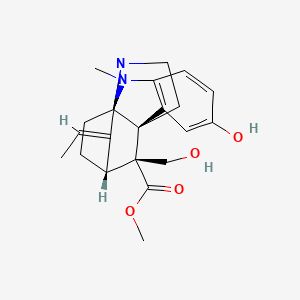
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
